molecular formula C17H25NO3 B13554013 Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate CAS No. 782504-37-4

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate

货号: B13554013
CAS 编号: 782504-37-4
分子量: 291.4 g/mol
InChI 键: KECARMHBKZJLLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-hydroxyphenylmethyl substituent at the 4-position. The tert-butyl carbamate moiety serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes.

属性

CAS 编号

782504-37-4

分子式

C17H25NO3

分子量

291.4 g/mol

IUPAC 名称

tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,12-13,19H,7-11H2,1-3H3

InChI 键

KECARMHBKZJLLR-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)O

产品来源

United States

准备方法

Palladium-Catalyzed Suzuki-Miyaura Coupling

Step Description Conditions Yield References
1 Preparation of tert-butyl 4-(bromomethylene)piperidine-1-carboxylate Bromination of the piperidine ring at the 4-position Using N-bromosuccinimide (NBS) in an inert solvent Not specified
2 Coupling with 3-hydroxyphenyl boronic acid Reaction with Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in dry tetrahydrofuran (THF) 50°C for 1.5 hours 66%
3 Work-up and purification Extraction, washing, and silica gel chromatography - -

Reaction Scheme:

t-Butyl 4-(bromomethylene)piperidine-1-carboxylate + 3-hydroxyphenyl boronic acid
--[Pd catalyst, base, THF, 50°C]--> tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate

Alternative Routes from Literature

  • Hydrolysis and Functionalization: Some methods involve initial hydrolysis of protecting groups followed by functionalization at the 4-position of the piperidine ring using electrophilic reagents, though these are less common for this specific compound.

  • Use of Protecting Groups: The tert-butyl group serves as a protecting group for the carboxylate, introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, such as sodium hydroxide in dichloromethane or ethanol, as demonstrated in multiple studies.

Key Reaction Conditions and Parameters

Parameter Typical Range Notes Source
Catalyst Pd(0) complexes e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂
Solvent Tetrahydrofuran (THF), Dichloromethane Anhydrous conditions preferred ,
Temperature 50°C Mild heating to facilitate coupling
Reaction Time 1.5-2 hours Sufficient for high yield
Base Potassium phosphate or sodium hydroxide To activate boronic acid ,

Notes on Purification and Yield Optimization

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures (e.g., 8% ethyl acetate in hexane) effectively isolates the desired product with high purity.

  • Yield: Reported yields range from 66% to 88%, with optimization of catalyst loading, solvent choice, and reaction temperature improving overall efficiency.

Research Discoveries and Innovations

Recent advances have focused on:

  • Catalyst Optimization: Using more active palladium complexes to reduce reaction times and improve yields.

  • Green Chemistry Approaches: Employing solvent recycling and milder conditions to minimize environmental impact.

  • Alternative Coupling Methods: Exploring copper-catalyzed or photoredox catalysis as greener alternatives, though palladium remains the gold standard for this transformation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Solvent Temperature Yield Reference
Suzuki-Miyaura coupling tert-butyl 4-(bromomethylene)piperidine-1-carboxylate 3-hydroxyphenyl boronic acid Pd catalyst THF 50°C 66%
Boc protection Piperidine derivative Di-tert-butyl dicarbonate NaOH Ethanol/Dichloromethane Room temp 82%

化学反应分析

Types of Reactions

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate has several scientific research applications:

作用机制

The mechanism of action of tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The piperidine ring provides structural stability and enhances binding affinity to target molecules .

相似化合物的比较

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The trifluoromethylphenyl group (CF₃, ) lowers the basicity of the piperidine nitrogen compared to the electron-donating 3-hydroxyphenylmethyl group.
  • Hydrophobicity : Alkyl chains (e.g., 4-methylpentyl, ) enhance lipophilicity, whereas polar substituents like hydroxyl or methoxycarbonyl () improve aqueous solubility.

Key Observations:

  • High-Yield Methods : Photoredox catalysis () and nucleophilic substitution () achieve >85% yields, likely due to optimized reaction conditions and mild reagents.
  • Functional Group Tolerance: Mitsunobu reactions () accommodate hydroxyl-to-ether transformations, while Grignard additions () enable aryl group incorporation.

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted) LogP (Estimated) References
Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate 436.1 1.148 13.45 1.8
Tert-butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate 456.3 1.2 N/A 2.5
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate N/A N/A N/A 3.0*

Key Observations:

  • Boiling Points : Aromatic substituents (e.g., pyridinyl, ) increase boiling points due to stronger intermolecular forces.
  • Acidity/Basicity : The pKa of the piperidine nitrogen is influenced by substituents; electron-withdrawing groups (CF₃) reduce basicity, while hydroxyl groups (3-hydroxyphenyl) may enhance acidity of adjacent protons.

生物活性

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate, also known by its CAS number 782504-37-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol
  • Density : 1.121 g/cm³
  • Boiling Point : 407.3 °C at 760 mmHg
  • Flash Point : 200.1 °C

This compound functions primarily as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). This property allows it to facilitate targeted protein degradation, which is crucial in modern therapeutic strategies aimed at treating diseases like cancer by selectively eliminating harmful proteins from cells .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . It has been shown to interact with various cellular pathways involved in tumor growth and survival:

  • In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it was tested against the HT29 colorectal cancer cell line and showed promising results in inhibiting cell proliferation .
  • Mechanistic Insights : The activity is believed to be mediated through the inhibition of specific signaling pathways that are critical for cancer cell survival. This includes interference with the Bcl-2 family of proteins, which are known regulators of apoptosis .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound:

  • Anticonvulsant Properties : Preliminary research suggests that this compound may exhibit anticonvulsant effects, potentially useful in managing epilepsy and other seizure disorders. The structure allows it to modulate neurotransmitter systems effectively, contributing to its protective role in neuronal environments .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Efficacy :
    • A study published in a peer-reviewed journal reported that this compound exhibited an IC50 value lower than that of standard anticancer drugs in multiple cell lines, indicating its potential as a lead compound for drug development .
  • Neuroprotective Study :
    • Another research effort highlighted its ability to protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism where it enhances cellular antioxidant defenses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HT29 cells
NeuroprotectiveProtection against oxidative stress
AnticonvulsantPotential anticonvulsant activity

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate, and how can purity be ensured?

  • Methodology : A typical synthesis involves functionalizing a piperidine ring with a tert-butyl carbamate group, followed by coupling with a 3-hydroxyphenylmethyl moiety. Key steps include:

  • Protection : Use tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to protect the piperidine nitrogen.
  • Coupling : Introduce the 3-hydroxyphenylmethyl group via nucleophilic substitution or reductive amination, depending on precursor availability .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) identifies protons on the piperidine ring (δ 1.4–3.8 ppm), tert-butyl group (δ 1.4 ppm), and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 306.18) and fragmentation patterns .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Poor water solubility necessitates use of co-solvents (e.g., 10% DMSO) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; instability in acidic conditions may require Boc-group adjustment .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology :

  • Reaction Mechanism Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy barriers for key steps (e.g., Boc protection). Identify transition states and optimize reagent choices (e.g., LiAlH₄ vs. NaBH₄ for reductions) .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impact on yield. For example, DMF may stabilize intermediates better than THF .

Q. How can conflicting data on biological activity be resolved?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀ assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Metabolite Interference : Use LC-MS to detect metabolic byproducts in cell lysates that may alter activity .
  • Structural Confirmation : Re-synthesize batches and verify stereochemistry via X-ray crystallography to rule out enantiomer-driven discrepancies .

Q. What strategies mitigate side reactions during synthesis?

  • Methodology :

  • Byproduct Identification : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., over-oxidation of hydroxyl groups).
  • Condition Screening : Optimize temperature (e.g., 0°C for nitro group reductions) and stoichiometry (e.g., 1.2 eq. of coupling agent) .
  • Catalyst Selection : Test Pd/C vs. Raney Ni for hydrogenation steps to minimize deprotection of the Boc group .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Analog Synthesis : Modify the hydroxyl group (e.g., methyl ether or ester derivatives) and compare bioactivity.
  • Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases). Correlate docking scores with experimental IC₅₀ values .
  • Pharmacophore Modeling : Identify critical moieties (e.g., tert-butyl for lipophilicity) using Schrödinger’s Phase .

Q. What experimental designs validate in vitro biological activity?

  • Methodology :

  • Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (e.g., 1% DMSO).
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm compound binding to purported targets .
  • Off-Target Screening : Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to assess selectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。